molecular formula C9H6F2N2 B3037193 5-(2,5-difluorophenyl)-1H-pyrazole CAS No. 474708-70-8

5-(2,5-difluorophenyl)-1H-pyrazole

Cat. No. B3037193
CAS RN: 474708-70-8
M. Wt: 180.15 g/mol
InChI Key: SBSIJHAAEYQRHD-UHFFFAOYSA-N
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Description

The compound “5-(2,5-difluorophenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Claisen-Schmidt condensation . This reaction is typically performed under basic conditions and involves the condensation of two different carbonyl compounds to form a new β-hydroxy carbonyl compound .


Molecular Structure Analysis

The molecular structure of “5-(2,5-difluorophenyl)-1H-pyrazole” would likely include a pyrazole ring attached to a phenyl ring with two fluorine atoms at the 2 and 5 positions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals . The presence of the difluorophenyl group may also influence the reactivity of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, similar in structure to 5-(2,5-difluorophenyl)-1H-pyrazole, have been synthesized through a 1,3-dipolar cycloaddition reaction. This process is noted for its effectiveness and environmental friendliness when water is used as the solvent (Pang et al., 2007).
  • Annular Tautomerism : NH-pyrazoles, including derivatives similar to 5-(2,5-difluorophenyl)-1H-pyrazole, exhibit unique tautomerism. The tautomeric forms in solution and solid state have been explored using X-ray crystallography and NMR spectroscopy, providing insights into their molecular structures (Cornago et al., 2009).

Biological and Pharmacological Applications

  • Antiproliferative Agents : Certain 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, structurally related to 5-(2,5-difluorophenyl)-1H-pyrazole, have shown promising cytotoxic effects against cancer cells, particularly breast cancer and leukemia. These compounds activate apoptosis in cancer cells, indicating potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
  • Cholinesterase Inhibitors : Research on spiro-pyrazolo[1,5-c]quinazolines, structurally akin to 5-(2,5-difluorophenyl)-1H-pyrazole, has revealed their potential as cholinesterase inhibitors, which could have implications in treating neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).

Optical and Electronic Applications

  • Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes, which include pyrazole derivatives like 5-(2,5-difluorophenyl)-1H-pyrazole, have been developed for use in blue phosphorescent materials. These materials are suitable for opto-electronic applications, such as organic light-emitting diodes (OLEDs) (Yang et al., 2005).

Future Directions

The future directions for research on “5-(2,5-difluorophenyl)-1H-pyrazole” could include further investigation into its synthesis, properties, and potential applications. This could involve more detailed studies on its reactivity, mechanism of action, and potential uses in medicine or other fields .

properties

IUPAC Name

5-(2,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIJHAAEYQRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)-1h-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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